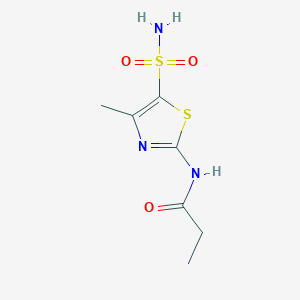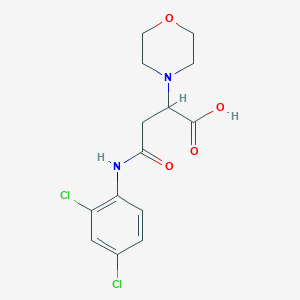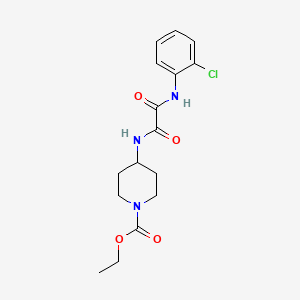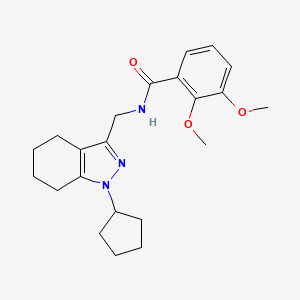
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” is an organic compound with the molecular formula C7H11N3O3S2 . It has an average mass of 249.311 Da and a mono-isotopic mass of 249.024185 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C7H11N3O3S2 . Further details about its structure might be available in specialized chemical databases or literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C7H11N3O3S2 . More specific properties such as melting point, solubility, etc., might be available in specialized chemical databases or literature .Wissenschaftliche Forschungsanwendungen
Methylation and DNA Interaction
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide and related compounds have been explored in the context of DNA methylation. Studies have shown that certain sulfonamide derivatives enhance the methylation of DNA in cultured mammalian cells, influenced by the concentration of cellular thiols. This interaction suggests potential research applications in understanding DNA methylation processes and their implications in gene expression and regulation (Lawley & Thatcher, 1970).
Anticonvulsant Activity
Research into heterocyclic compounds incorporating a sulfonamide moiety, similar to this compound, has revealed significant anticonvulsant activities. This highlights the potential of such compounds in developing new therapeutic agents for epilepsy and related neurological disorders (Farag et al., 2012).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new benzenesulfonamide derivatives containing Schiff base groups have been investigated for their applications in photodynamic therapy (PDT). These compounds, with high singlet oxygen quantum yields, show promise as Type II photosensitizers for cancer treatment, demonstrating the diverse therapeutic potential of sulfonamide derivatives in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
The synthesis of celecoxib derivatives, including structures similar to this compound, has been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such studies underscore the capacity of sulfonamide-based compounds to serve as versatile agents in medicinal chemistry and drug development (Küçükgüzel et al., 2013).
Enzyme Inhibition
Investigations into bi-heterocyclic propanamides, which share a structural motif with this compound, have revealed their potential as potent urease inhibitors. This suggests applications in the treatment of diseases caused by urease-producing pathogens, highlighting the therapeutic relevance of sulfonamide derivatives in addressing bacterial infections (Abbasi et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S2/c1-3-5(11)10-7-9-4(2)6(14-7)15(8,12)13/h3H2,1-2H3,(H2,8,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELXKPWKBCALQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2827616.png)





![6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2827628.png)
![N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2827630.png)

![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2827633.png)


